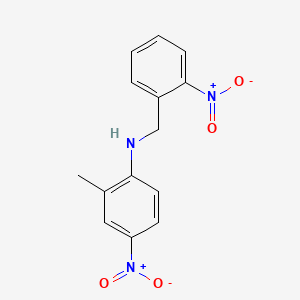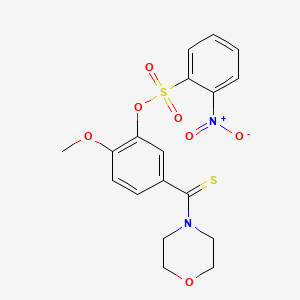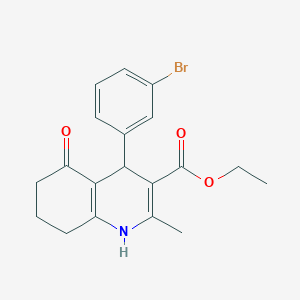![molecular formula C19H25N3O5S B4990051 1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)
1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione, commonly known as MPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPS is a white crystalline powder that is soluble in water and organic solvents.
作用机制
MPS acts as a calcium channel blocker, which means it inhibits the influx of calcium ions into cells. This leads to a decrease in the release of neurotransmitters, which results in the anti-inflammatory, anti-cancer, and anti-viral effects of MPS. MPS also interacts with other ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects:
MPS has been shown to have a variety of biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPS also induces apoptosis in cancer cells by activating caspase enzymes. In addition, MPS has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
实验室实验的优点和局限性
MPS has several advantages for use in lab experiments. It is a potent and specific calcium channel blocker, which makes it a useful tool for studying the role of calcium channels in cellular processes. MPS is also relatively stable and soluble, which makes it easy to handle and use in experiments. However, there are also some limitations to using MPS in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and temperature.
未来方向
There are several future directions for research on MPS. One area of interest is the development of new synthesis methods that can improve the yield and purity of MPS. Another area of interest is the identification of new applications for MPS, such as its use in treating neurological disorders or as a tool for studying the role of calcium channels in disease. Finally, there is a need for further research on the biochemical and physiological effects of MPS, as well as its potential side effects and toxicity.
合成方法
MPS can be synthesized through a multistep process that involves the reaction of 4-(4-morpholinylsulfonyl)aniline with piperidine and 2,5-dioxo-pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and catalyst under controlled conditions. The yield of MPS can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
MPS has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. MPS has also been used as a tool for studying the role of calcium channels in neurotransmitter release and synaptic plasticity. In addition, MPS has been used as a probe for studying the structure and function of ion channels and receptors.
属性
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c23-18-14-17(20-8-2-1-3-9-20)19(24)22(18)15-4-6-16(7-5-15)28(25,26)21-10-12-27-13-11-21/h4-7,17H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSLNWKVBRONGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)

![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
